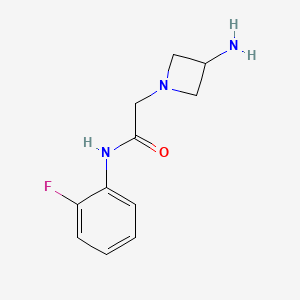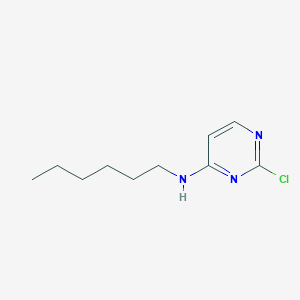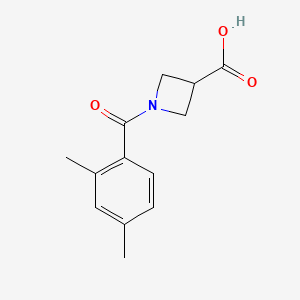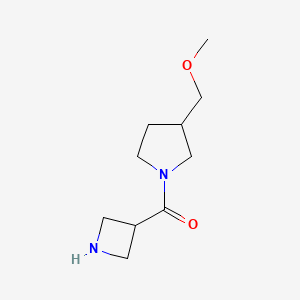
1-(Azetidin-3-carbonyl)-3-(Methoxymethyl)pyrrolidin
Übersicht
Beschreibung
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a pyrrolidine ring, and a methoxymethyl group, making it a versatile molecule for research and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . Their unique reactivity and stability make them valuable in the development of new pharmaceuticals and materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting with the preparation of azetidine-3-carboxylic acid and methoxymethylpyrrolidine. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is unique due to its specific structural features. Similar compounds include:
Azetidine-3-carboxylic acid derivatives: These compounds share the azetidine ring but differ in their functional groups.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different substituents.
Methoxymethyl-containing compounds: These compounds have the methoxymethyl group but may lack the azetidine or pyrrolidine rings.
The uniqueness of 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine lies in the combination of these structural elements, which provides it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-7-8-2-3-12(6-8)10(13)9-4-11-5-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFDICXWQRCHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



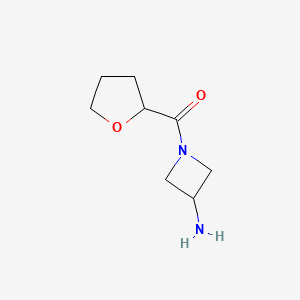
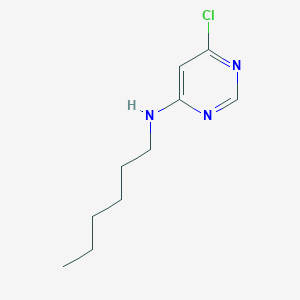

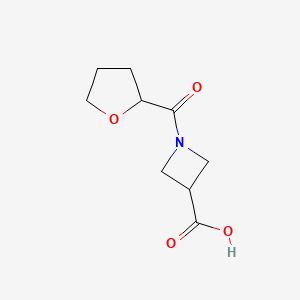
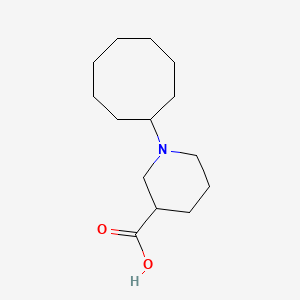
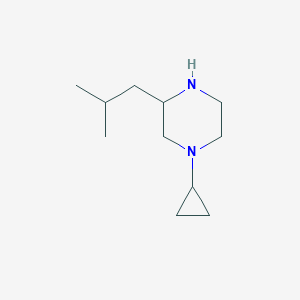
![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)
![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
